molecular formula C7H4F5N B13147110 2,6-Difluoro-3-(trifluoromethyl)aniline

2,6-Difluoro-3-(trifluoromethyl)aniline

Cat. No.: B13147110
M. Wt: 197.10 g/mol
InChI Key: UNSGIEMHJDQDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4F5N. It is a fluorinated aromatic amine, characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(trifluoromethyl)aniline typically involves the fluorination of aniline derivatives. One common method is the halogenation of 2,6-dichloro-4-trifluoromethyl aniline, followed by a substitution reaction to introduce the fluorine atoms. The reaction conditions often involve the use of powdered iron and anhydrous ferric chloride as catalysts, with the reaction carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The industrial methods also focus on the recovery and recycling of reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include substituted anilines, nitro compounds, and various aromatic derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its fluorine atoms and aromatic ring. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other biological molecules, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Difluoro-3-(trifluoromethyl)aniline include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both fluorine atoms and a trifluoromethyl group, which confer unique chemical properties such as increased reactivity and stability. These properties make it particularly valuable in the synthesis of complex organic molecules and in applications requiring high-performance materials .

Properties

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

2,6-difluoro-3-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4F5N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2

InChI Key

UNSGIEMHJDQDKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.